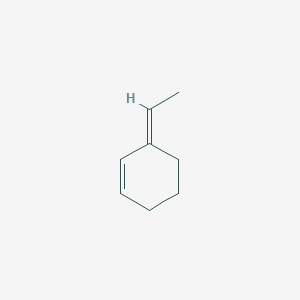
BB-Bct-A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BB-Bct-A is a synthetic compound that has been developed for scientific research purposes. It is a member of the benzothiazepine family of compounds and has been shown to have a wide range of potential applications in the field of biochemistry and physiology.
Scientific Research Applications
BB-Bct-A has a wide range of potential applications in the field of scientific research. It has been shown to have potential uses in the study of cellular signaling pathways, ion channels, and neurotransmitter receptors. Additionally, BB-Bct-A has been shown to have potential applications in the study of cardiovascular disease, cancer, and neurological disorders.
Mechanism of Action
The mechanism of action of BB-Bct-A is not fully understood, but it is believed to act on a variety of cellular signaling pathways. Specifically, BB-Bct-A has been shown to interact with ion channels and neurotransmitter receptors, leading to changes in cellular activity. Additionally, BB-Bct-A has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
BB-Bct-A has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of ion channels and neurotransmitter receptors, leading to changes in cellular activity. Additionally, BB-Bct-A has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects. However, further research is needed to fully understand the biochemical and physiological effects of BB-Bct-A.
Advantages and Limitations for Lab Experiments
One advantage of using BB-Bct-A in lab experiments is its potential to modulate cellular activity. Additionally, BB-Bct-A has been shown to have antioxidant properties, which may be useful in a variety of experimental settings. However, one limitation of using BB-Bct-A in lab experiments is its potential toxicity. Further research is needed to fully understand the toxicity profile of BB-Bct-A and its potential effects on experimental results.
Future Directions
There are many potential future directions for research on BB-Bct-A. One potential direction is to further investigate its potential therapeutic effects in the treatment of cardiovascular disease, cancer, and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of BB-Bct-A and its potential effects on cellular signaling pathways. Finally, future research should focus on developing new synthetic methods for BB-Bct-A that are more efficient and environmentally friendly.
Conclusion
In conclusion, BB-Bct-A is a synthetic compound with a wide range of potential applications in the field of scientific research. It has been shown to have potential uses in the study of cellular signaling pathways, ion channels, and neurotransmitter receptors. Additionally, BB-Bct-A has been shown to have potential applications in the study of cardiovascular disease, cancer, and neurological disorders. Further research is needed to fully understand the biochemical and physiological effects of BB-Bct-A, as well as its potential therapeutic uses.
Synthesis Methods
BB-Bct-A can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis method involves the use of various reagents and solvents to create the compound, while the enzymatic synthesis method involves the use of enzymes to catalyze the reaction. The most common method for synthesizing BB-Bct-A is through chemical synthesis, which involves the use of a variety of starting materials and reaction conditions.
properties
CAS RN |
19457-36-4 |
|---|---|
Molecular Formula |
C31H38BrNO6 |
Molecular Weight |
600.5 g/mol |
IUPAC Name |
1-(9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl)ethyl 4-bromobenzoate |
InChI |
InChI=1S/C31H38BrNO6/c1-19(38-26(35)20-4-7-22(32)8-5-20)23-10-11-30-24-9-6-21-16-29(36)13-12-27(21,2)31(24,39-29)25(34)17-28(23,30)18-33(3)14-15-37-30/h4-5,7-10,19,21,25,34,36H,6,11-18H2,1-3H3 |
InChI Key |
NOGYGABWMBKDGJ-UHFFFAOYSA-N |
SMILES |
CC(C1=CCC23C1(CC(C45C2=CCC6C4(CCC(C6)(O5)O)C)O)CN(CCO3)C)OC(=O)C7=CC=C(C=C7)Br |
Canonical SMILES |
CC(C1=CCC23C1(CC(C45C2=CCC6C4(CCC(C6)(O5)O)C)O)CN(CCO3)C)OC(=O)C7=CC=C(C=C7)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B231742.png)


![1-[(2-Nitro-3-thienyl)methyl]pyridinium](/img/structure/B231747.png)